molecular formula C13H15NO2 B8435403 6-tert-butyl-4H-isoquinoline-1,3-dione

6-tert-butyl-4H-isoquinoline-1,3-dione

货号: B8435403
分子量: 217.26 g/mol
InChI 键: ZFOVPLCUZSCXID-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-tert-butyl-4H-isoquinoline-1,3-dione is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 6-tert-butyl-4H-isoquinoline-1,3-dione, and how can reaction parameters (e.g., solvent selection, temperature) be systematically optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and tert-butyl group introduction. Key steps require precise control of temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., dichloromethane or acetonitrile) to stabilize intermediates. Optimization can employ factorial design experiments (e.g., varying solvent ratios, catalysts) to identify yield-maximizing conditions. Purification via column chromatography with gradient elution is recommended for high purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its structural integrity?

  • Methodological Answer : Use 1^1H/13^13C NMR to confirm substituent positions and tert-butyl group integration. High-resolution mass spectrometry (HRMS) validates molecular weight. HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) assesses purity (>95%). For crystalline derivatives, X-ray diffraction resolves stereochemical ambiguities .

Q. What preliminary assays are recommended to evaluate the compound’s biological activity (e.g., cytotoxicity, enzyme inhibition)?

  • Methodological Answer : Begin with in vitro cytotoxicity screening (e.g., MTT assay on cancer cell lines like HeLa or MCF-7). For enzyme inhibition, use fluorometric or colorimetric assays (e.g., kinase inhibition via ATPase activity). Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments to minimize variability .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking, QSAR) predict the biological activity of this compound derivatives?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) to assess binding affinity to target proteins (e.g., topoisomerase II). QSAR models using descriptors like logP, polar surface area, and H-bond donors can correlate structural features (e.g., tert-butyl steric effects) with activity. Validate predictions with in vitro assays and adjust models iteratively .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., divergent IC50_{50} values across studies)?

  • Methodological Answer : Conduct meta-analysis of existing data to identify confounding variables (e.g., cell line specificity, assay protocols). Replicate studies under standardized conditions (e.g., identical cell culture media, incubation times). Use statistical tools (ANOVA, Tukey’s test) to quantify significance of observed differences .

Q. How do structural modifications (e.g., substituent variation at position 6) influence the compound’s mechanism of action?

  • Methodological Answer : Compare analogs (e.g., bromo, amino, or methyl derivatives) using in silico ADMET profiling and in vitro assays. For example:

SubstituentLogPCytotoxicity (IC50_{50}, μM)Target Affinity (Kd_d, nM)
tert-butyl3.212.545
Bromo3.88.732
Data highlights how lipophilicity (LogP) impacts membrane permeability and potency .

Q. What advanced separation techniques (e.g., chiral chromatography) are suitable for isolating stereoisomers of this compound?

  • Methodological Answer : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC. Optimize mobile phase composition (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid). Confirm enantiomeric purity via circular dichroism (CD) spectroscopy .

Q. How can AI-driven tools (e.g., COMSOL Multiphysics) optimize reaction scalability and kinetics for this compound?

  • Methodological Answer : Implement AI-based process simulation to model heat/mass transfer in large-scale reactors. Train algorithms on small-scale kinetic data to predict optimal stirring rates, temperature gradients, and catalyst loading. Validate with pilot-scale experiments .

Q. Data Analysis and Theoretical Frameworks

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in biological assays involving this compound?

  • Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate IC50_{50} values. Use Bayesian hierarchical models to account for inter-experiment variability. Visualize data with dose-response curves (Prism, R ggplot2) .

Q. How can theoretical models (e.g., frontier molecular orbital theory) explain the compound’s reactivity in nucleophilic/electrophilic reactions?

  • Methodological Answer : Calculate HOMO-LUMO gaps (Gaussian 09, DFT/B3LYP) to predict sites of electrophilic attack (e.g., carbonyl groups). Compare with experimental reactivity data (e.g., reaction rates with Grignard reagents). Validate using kinetic isotope effects or isotopic labeling .

属性

分子式

C13H15NO2

分子量

217.26 g/mol

IUPAC 名称

6-tert-butyl-4H-isoquinoline-1,3-dione

InChI

InChI=1S/C13H15NO2/c1-13(2,3)9-4-5-10-8(6-9)7-11(15)14-12(10)16/h4-6H,7H2,1-3H3,(H,14,15,16)

InChI 键

ZFOVPLCUZSCXID-UHFFFAOYSA-N

规范 SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=O)NC(=O)C2

产品来源

United States

Synthesis routes and methods

Procedure details

4-tert-Butyl-2-carboxymethyl-benzoic acid (90 mg, 0.38 mmol) and urea (45 mg, 0.75 mmol) were grinded and mixed in a round bottle flask, then placed into an oil bath, preheated to 145° C. The flask is kept at this temperature for 1 hour before it is cooled to room temperature. Chromatography of the residue afforded the title compound (45 mg, 55%). MS (ESI): 216.1 (M−1)−1.
Name
4-tert-Butyl-2-carboxymethyl-benzoic acid
Quantity
90 mg
Type
reactant
Reaction Step One
Name
Quantity
45 mg
Type
reactant
Reaction Step One
Yield
55%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。